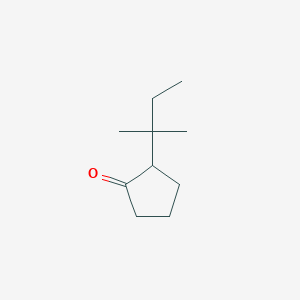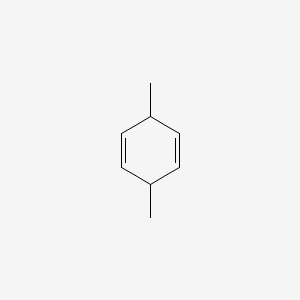
3,6-Dimethylcyclohexa-1,4-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dimethylcyclohexa-1,4-diene is an organic compound with the molecular formula C8H12 It is a derivative of cyclohexa-1,4-diene, where two methyl groups are substituted at the 3 and 6 positions
准备方法
Synthetic Routes and Reaction Conditions
3,6-Dimethylcyclohexa-1,4-diene can be synthesized through several methods. One common approach involves the thermal isomerization of 3,6-dimethyltricyclo[3.1.0.0]hexane. This process occurs in the gas phase and follows a first-order reaction mechanism, yielding this compound quantitatively .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, can be applied to scale up the laboratory synthesis methods.
化学反应分析
Types of Reactions
3,6-Dimethylcyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction typically produces saturated hydrocarbons.
科学研究应用
3,6-Dimethylcyclohexa-1,4-diene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity of cyclohexadienes and their derivatives.
Biology: Its derivatives may be used in the synthesis of biologically active molecules.
Industry: Used as an intermediate in the synthesis of various industrial chemicals.
作用机制
The mechanism of action of 3,6-dimethylcyclohexa-1,4-diene involves its ability to undergo electrophilic addition and substitution reactions. The presence of conjugated double bonds allows for resonance stabilization of intermediates, facilitating these reactions. The molecular targets and pathways involved depend on the specific reaction and conditions.
相似化合物的比较
Similar Compounds
Cyclohexa-1,4-diene: The parent compound without methyl substitutions.
1,4-Dimethylcyclohexa-1,3-diene: A similar compound with different positions of double bonds and methyl groups.
3,3,6,6-Tetramethylcyclohexa-1,4-diene: A compound with additional methyl groups.
Uniqueness
3,6-Dimethylcyclohexa-1,4-diene is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of methyl groups at the 3 and 6 positions provides steric hindrance and electronic effects that differentiate it from other cyclohexadienes.
属性
CAS 编号 |
24560-93-8 |
|---|---|
分子式 |
C8H12 |
分子量 |
108.18 g/mol |
IUPAC 名称 |
3,6-dimethylcyclohexa-1,4-diene |
InChI |
InChI=1S/C8H12/c1-7-3-5-8(2)6-4-7/h3-8H,1-2H3 |
InChI 键 |
XSTUUYHEXUOTQH-UHFFFAOYSA-N |
规范 SMILES |
CC1C=CC(C=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



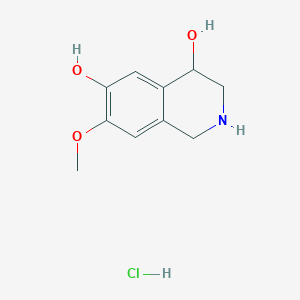
![1-[2-(4-Chlorophenyl)ethenyl]-3-phenylbenzo[F]quinoline](/img/structure/B14700021.png)
![2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethan-1-ol](/img/structure/B14700027.png)
![1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea](/img/structure/B14700031.png)
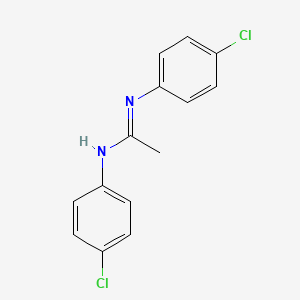
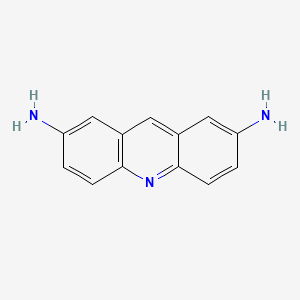
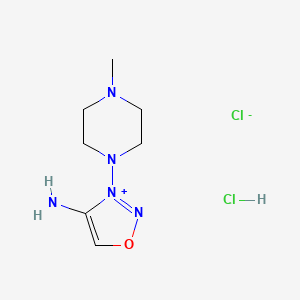
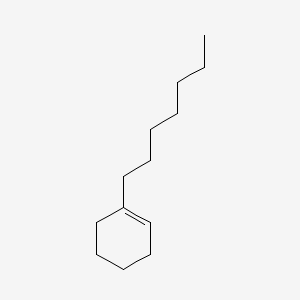
![3-Hydroxy-4-[(E)-(4-methoxyphenyl)diazenyl]-6-[2-(4-methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14700061.png)
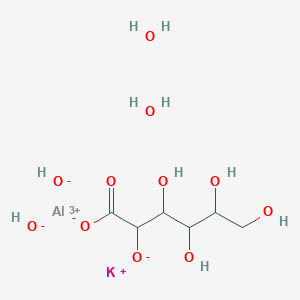
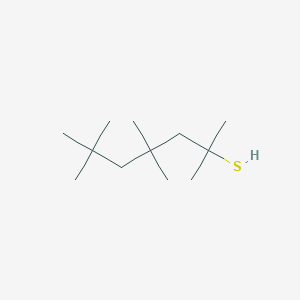
![1,1'-Peroxybis[2-(propan-2-yl)benzene]](/img/structure/B14700089.png)
